IRBESARTAN-D4 IRBESARTAN-D4 Irbesartan-d4 is intended for use as an internal standard for the quantification of irbesartan by GC- or LC-MS. Irbesartan is an antagonist of the angiotensin II type 1 (AT1) receptor (Ki = 1.3 nM). It is an insurmountable antagonist of AT1, as its antagonism cannot be overcome by increasing concentrations of angiotensin II. Irbesartan (3, 10, and 30 mg/kg) reduces blood pressure in stroke-prone spontaneously hypertensive rats and increases survival of SPSH rats fed a high-salt low-protein diet. It also reduces plaque formation, collagen content, as well as the increased expression of the AT1 receptor, PDGF-b, MCP-1, and VCAM-1 in a model of diabetes-induced atherosclerosis using apolipoprotein E (ApoE) knockout mice with diabetes induced by streptozotocin (STZ;). Formulations containing irbesartan have been used, alone and in combination with diuretics, in the treatment of hypertension.
The isotope labeled form of Irbesartan which is a highly effective angiotensin II type 1 receptor antagonist, could be used in the treatment of hypertensive.
Brand Name: Vulcanchem
CAS No.: 1216883-23-6
VCID: VC0196433
InChI: InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
SMILES: CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Molecular Formula: C25H28N6O
Molecular Weight: 432.6 g/mol

IRBESARTAN-D4

CAS No.: 1216883-23-6

Cat. No.: VC0196433

Molecular Formula: C25H28N6O

Molecular Weight: 432.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

IRBESARTAN-D4 - 1216883-23-6

CAS No. 1216883-23-6
Molecular Formula C25H28N6O
Molecular Weight 432.6 g/mol
IUPAC Name 2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Standard InChI InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D
Standard InChI Key YOSHYTLCDANDAN-WQKXEYJYSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Canonical SMILES CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Appearance White Solid
Melting Point 183-185°C

Chemical Identity and Structural Properties

Irbesartan-D4 is a deuterated form of irbesartan with four deuterium atoms incorporated into its structure. This compound is identified by CAS number 1216883-23-6 and has the chemical name 3-((2'-(2h-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one . It features a molecular formula of C25H24D4N6O and a molecular weight of 432.55-432.6 . The compound exists as a solid with high purity specifications, typically ≥99% for the deuterated forms (d1-d4) .

The primary purpose of Irbesartan-D4 is to serve as an internal standard for the quantification of irbesartan in analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The strategic placement of the four deuterium atoms in the phenyl ring of the biphenyl system creates a compound that maintains nearly identical chemical behavior to irbesartan while having a distinctly different mass that can be differentiated by mass spectrometric detection.

Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC25H24D4N6O
Molecular Weight432.55-432.6
Physical StateSolid
Purity Standard≥99% deuterated forms (d1-d4)
CAS Number1216883-23-6
SolubilityDMSO: 100 mg/mL (231.19 mM); DMF: ≥20 mg/mL (46.24 mM); Ethanol: ≥0.5 mg/mL (1.16 mM)
Storage Recommendation-20°C

Bioanalytical Methodologies

Multiple validated bioanalytical methods have been developed using Irbesartan-D4 as an internal standard. These methods primarily focus on the quantification of irbesartan in biological matrices, with human plasma being the most common sample type.

Chromatographic Conditions

Chromatographic separation is typically achieved using C18 columns with various dimensions. A representative method employs the following conditions:

"After solid phase extraction (SPE), analyte and the IS were chromatographed on a C18 columns using a isocratic mobile phase composed of methanol–0.2% formic acid (85:15, v/v) pumped at a flow rate of 0.70 mL/min."

Alternative methods report similar conditions, with minor variations in mobile phase composition and flow rates. For example, another validated method utilized "an isocratic mobile phase was 0.1% formic acid solution (v/v): methanol (15:85) delivered at the flow rate 0.8 mL/minute" .

Sample Preparation Techniques

Several sample preparation strategies have been employed with Irbesartan-D4, each offering specific advantages:

  • Solid-Phase Extraction (SPE): Provides clean extracts with reduced matrix effects

  • Liquid-Liquid Extraction (LLE): Offers simplicity and cost-effectiveness

  • Protein Precipitation: Provides rapid sample processing

Research has demonstrated varying extraction efficiencies across these techniques. One study reported: "The method utilizes irbesartan d4 as internal standard (IS). After solid phase extraction (SPE), analyte and the IS were chromatographed on a C18 columns using a isocratic mobile phase composed of methanol–0.2% formic acid (85:15, v/v) pumped at a flow rate of 0.70 mL/min."

Method Validation Parameters

Validated methods employing Irbesartan-D4 demonstrate robust analytical performance characteristics. A comprehensive validation typically assesses the following parameters:

Validation ParameterTypical Performance RangeNotes
Linearity50-10,000 ng/mLVaries by study design and requirements
Precision<15% CVAcross multiple concentration levels
Accuracy87.2%-105.75%Within acceptable regulatory limits
RecoveryVariable by extraction methodSPE typically provides higher recovery
Matrix EffectMinimized with Irbesartan-D4Major advantage of deuterated internal standards
StabilityDemonstrated under various conditionsIncluding freeze-thaw cycles

One validation study reported: "Precision and accuracy of the method was determined using five analytical batches in the concentration range of 50.0–9982 ng/ml. All the validation experiments were carried out as per the US FDA guidelines and results met the acceptance criteria."

Applications in Pharmaceutical Research

Irbesartan-D4 plays a crucial role in various aspects of pharmaceutical research related to irbesartan, an angiotensin II receptor antagonist used in treating hypertension.

Bioequivalence Studies

FDA documentation confirms that LC-MS/MS methods using Irbesartan-D4 have been accepted for bioequivalence studies: "The validation report of the LC/MS/MS method used in the two bioequivalence studies is acceptable." These studies are essential for demonstrating therapeutic equivalence between different irbesartan formulations, a critical requirement for generic drug approvals.

Simultaneous Quantification Methods

Advanced analytical methods have been developed for the simultaneous quantification of irbesartan and other compounds. One study described "a novel liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method for the simultaneous estimation of Irbesartan (IRB) and Hydrochlorothiazide (HCTZ) in human Plasma." This approach employed both Irbesartan-D4 and Hydrochlorothiazide 13C 15N2 D2 as internal standards, demonstrating the versatility of deuterated standards in multi-analyte methods.

Quality Standards and Regulatory Aspects

As an analytical standard used in pharmaceutical analysis, Irbesartan-D4 is subject to stringent quality control measures. Commercial suppliers typically characterize the compound using multiple analytical techniques to confirm identity, purity, and isotopic distribution.

Future Research Directions

The utility of Irbesartan-D4 continues to expand as analytical methodologies evolve. Emerging areas of research include:

  • Advanced Mass Spectrometric Techniques: Integration with high-resolution mass spectrometry for improved sensitivity and selectivity

  • Miniaturized Sample Preparation: Development of microextraction techniques requiring smaller sample volumes

  • Automation: Implementation of automated sample preparation workflows to improve throughput and reproducibility

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator